Unveiling DMTr-MOE-Inosine-3'-CED-phosphoramidite: A Technical Guide for Advanced Oligonucleotide Synthesis
Unveiling DMTr-MOE-Inosine-3'-CED-phosphoramidite: A Technical Guide for Advanced Oligonucleotide Synthesis
For Immediate Release
In the landscape of therapeutic and diagnostic oligonucleotide development, the precise chemical architecture of synthetic nucleic acids is paramount to their function and efficacy. This technical guide provides an in-depth exploration of DMTr-MOE-Inosine-3'-CED-phosphoramidite, a critical building block for the synthesis of modified oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core characteristics, synthesis protocols, and functional implications of incorporating this modified nucleoside into oligonucleotide chains.
Core Concepts: Deconstructing DMTr-MOE-Inosine-3'-CED-phosphoramidite
DMTr-MOE-Inosine-3'-CED-phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis.[1] Each component of its name denotes a specific chemical group essential for its function in the synthesis cycle:
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DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl position of the ribose sugar. Its acid-labile nature allows for controlled, stepwise addition of nucleotides in the 3' to 5' direction.
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MOE (2'-O-Methoxyethyl): A modification at the 2'-position of the ribose sugar. This modification is a hallmark of second-generation antisense oligonucleotides (ASOs), conferring enhanced properties to the resulting oligonucleotide.
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Inosine (B1671953): A naturally occurring purine (B94841) nucleoside, structurally similar to guanosine (B1672433) but lacking the exocyclic amino group. Inosine can form base pairs with adenosine (B11128) (A), cytosine (C), and uracil (B121893) (U), making it a useful component for introducing specific thermodynamic properties or for applications where universal base pairing is desired.[2][3]
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CED (Cyanoethyl Diisopropylamino): The phosphoramidite group at the 3'-position. This reactive moiety, when activated, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group is a protecting group for the phosphorus atom.
The strategic combination of these chemical features makes DMTr-MOE-Inosine-3'-CED-phosphoramidite a valuable tool for creating oligonucleotides with tailored biological and therapeutic properties.
Key Properties and Advantages of MOE-Inosine Incorporation
The incorporation of 2'-MOE modifications into oligonucleotides imparts several significant advantages, particularly in the context of antisense technology:
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Enhanced Nuclease Resistance: The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This increased stability extends the in vivo half-life of the oligonucleotide therapeutic.
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Increased Binding Affinity: The MOE modification locks the sugar pucker in an RNA-like C3'-endo conformation, which pre-organizes the oligonucleotide for binding to its target RNA. This results in a higher binding affinity (Tm) compared to unmodified DNA oligonucleotides.
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Reduced Immunostimulation: Certain modifications to the sugar-phosphate backbone can reduce the innate immune response that can be triggered by synthetic oligonucleotides.
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Favorable Pharmacokinetic Properties: The chemical properties of MOE-modified oligonucleotides contribute to improved distribution and uptake in tissues.
Inosine, when incorporated, can influence the thermodynamic stability of the oligonucleotide duplex. Notably, an inosine-cytosine (I·C) base pair is more stable than an adenosine-cytosine (A·C) mismatch, a factor that can be leveraged in probe design and therapeutic applications.[2]
Quantitative Data Summary
| Property | Value/Observation | Reference |
| Molecular Formula | C43H53N6O9P | [4] |
| Molecular Weight | 828.89 g/mol | [4] |
| Recommended Coupling Time | 6 minutes | [5] |
| Coupling Efficiency | Estimated to be >98% | General high efficiency of modified phosphoramidites |
| Deprotection | Standard conditions; avoid methylamine (B109427) with 2'-MOE-Bz-5-Me-C | [5] |
| Thermodynamic Stability of I·C pair | More stable than A·C mismatch | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the use of DMTr-MOE-Inosine-3'-CED-phosphoramidite in solid-phase oligonucleotide synthesis.
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides is a cyclical process performed on an automated synthesizer. Each cycle consists of four main steps, resulting in the addition of a single nucleotide to the growing chain.[6][7]
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Step-by-Step Protocol:
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Deblocking (Detritylation):
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Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
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Procedure: The solid support carrying the nascent oligonucleotide chain is treated with the TCA solution to remove the 5'-DMTr protecting group, exposing a free 5'-hydroxyl group.
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Duration: 1-2 minutes.
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Coupling:
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Reagents:
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0.1 M solution of DMTr-MOE-Inosine-3'-CED-phosphoramidite in anhydrous acetonitrile.
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0.45 M Activator solution (e.g., 5-Ethylthiotetrazole in acetonitrile).
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Procedure: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the growing oligonucleotide chain.
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Duration: 6 minutes for 2'-MOE modified phosphoramidites.[5]
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Capping:
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Reagents:
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Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine.
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Cap B: 16% N-Methylimidazole (NMI) in THF.
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Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.
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Duration: 1-2 minutes.
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Oxidation:
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Reagent: 0.02 M Iodine in THF/Water/Pyridine.
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Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
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Duration: 1-2 minutes.
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This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
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Protocol for Phosphodiester Oligonucleotides:
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Cleavage and Base Deprotection:
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Reagent: Concentrated Ammonium Hydroxide.
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Procedure: The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.
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Note: For oligonucleotides containing components sensitive to standard deprotection, milder conditions or alternative reagents may be necessary.[8][9]
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Protocol for Phosphorothioate (B77711) Oligonucleotides:
For oligonucleotides with a phosphorothioate backbone, the oxidation step in the synthesis cycle is replaced with a sulfurization step (e.g., using a solution of 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT)). The deprotection procedure is similar to that of phosphodiester oligonucleotides, but care must be taken to minimize desulfurization.[10]
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Cleavage and Base Deprotection:
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Reagent: Concentrated Ammonium Hydroxide.
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Procedure: Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.
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Alternative for sensitive modifications: A mixture of ammonium hydroxide and methylamine (AMA) can be used for faster deprotection (e.g., 10 minutes at 65°C).[9] However, it is crucial to note that methylamine should be avoided when 2'-MOE-Bz-5-Me-C is present to prevent methylation of the N4 position.[5]
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Application in Antisense Technology: The Role of RNase H
A primary application for oligonucleotides containing 2'-MOE modifications is in the design of "gapmer" antisense oligonucleotides. These chimeric oligonucleotides typically consist of a central "gap" of DNA nucleotides flanked by "wings" of 2'-MOE modified nucleotides.
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The 2'-MOE wings provide nuclease resistance and high binding affinity to the target mRNA. The central DNA gap, upon hybridization with the mRNA, forms a DNA/RNA heteroduplex. This structure is recognized and cleaved by RNase H1, an endogenous enzyme, leading to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.[5][11][12] The inclusion of inosine within the gapmer design can be used to fine-tune the binding affinity and specificity of the ASO for its target.
Conclusion
DMTr-MOE-Inosine-3'-CED-phosphoramidite is a sophisticated and highly valuable reagent for the synthesis of modified oligonucleotides. Its unique combination of a 5'-DMTr protecting group for controlled synthesis, a 2'-MOE modification for enhanced stability and affinity, and an inosine base for specific pairing properties makes it a powerful tool in the development of next-generation oligonucleotide therapeutics and diagnostics. A thorough understanding of its chemical properties and the associated synthesis and deprotection protocols is essential for its successful application in the laboratory and in the advancement of nucleic acid-based technologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of RNA duplexes containing inosine·cytosine pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glenresearch.com [glenresearch.com]
- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Paper published in Tetrahedron Letters on phosphorothioate oligonucleotides | NIPPON SHOKUBAI [lifescience.shokubai.co.jp]
- 11. [PDF] RNase H sequence preferences influence antisense oligonucleotide efficiency | Semantic Scholar [semanticscholar.org]
- 12. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
